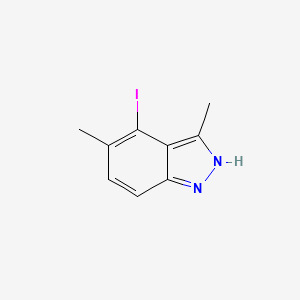

4-Iodo-3,5-dimethyl-1H-indazole

描述

Significance of Nitrogen-Containing Heterocycles in Organic and Medicinal Chemistry

Nitrogen-containing heterocycles are ubiquitous in nature, forming the core of essential biomolecules such as nucleic acids (purines and pyrimidines), vitamins (thiamine and riboflavin), and alkaloids. rug.nl This prevalence in biological systems has made them a focal point for chemists aiming to design and synthesize novel molecules with therapeutic potential. austinpublishinggroup.comresearchgate.net An analysis of FDA-approved drugs reveals that a substantial majority, estimated to be around 60-75%, feature a nitrogen-containing heterocyclic moiety. rug.nlaustinpublishinggroup.com

The significance of these structures lies in their unique physicochemical properties. The presence of nitrogen atoms within a cyclic system introduces basicity, the capacity for hydrogen bonding, and specific electronic characteristics that enable these molecules to interact with biological targets such as enzymes and receptors with high affinity and selectivity. researchgate.netnih.gov These interactions are the cornerstone of modern drug discovery, allowing for the modulation of physiological processes to combat a wide range of diseases. nih.gov The versatility of synthetic methodologies developed for these heterocycles further allows for the fine-tuning of their properties, enabling chemists to optimize their efficacy and pharmacokinetic profiles. nih.gov

The Indazole Nucleus as a Privileged Structure: A Retrospective Analysis

Within the vast family of nitrogen-containing heterocycles, the indazole nucleus has emerged as a "privileged structure." This term is used to describe a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of biological activities. organic-chemistry.orgwikipedia.org The indazole core, a bicyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, has been incorporated into a variety of compounds that have shown promise in treating a diverse array of conditions including cancer, inflammation, and infectious diseases. organic-chemistry.orgwikipedia.orgbeilstein-journals.org

The recognition of the indazole scaffold's therapeutic potential has spurred extensive research into its synthesis and functionalization over the past few decades. nih.govnih.gov While relatively rare in nature, with only a few known natural products containing this ring system, synthetic indazole derivatives have become a mainstay in medicinal chemistry. nih.gov

The substitution pattern on the indazole ring can also influence the tautomeric equilibrium. Both steric and electronic effects of substituents can shift the balance between the 1H and 2H forms. nih.gov Understanding these tautomeric preferences is crucial for the rational design of indazole-based compounds with specific biological activities, as the spatial arrangement of atoms and the hydrogen-bonding capabilities of the different tautomers can lead to distinct interactions with biological macromolecules.

The versatility of the indazole scaffold is fully realized through the introduction of various substituents at different positions of the bicyclic ring. These substitutions allow for the modulation of the molecule's steric, electronic, and lipophilic properties, which in turn affects its biological activity and pharmacokinetic profile. beilstein-journals.orgnih.gov For instance, the introduction of specific functional groups can enhance the binding affinity of an indazole derivative to its target protein, improve its solubility, or alter its metabolic stability. nih.gov

Substituted indazoles have been investigated as inhibitors of a wide range of enzymes, including kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. beilstein-journals.org They have also been explored as antagonists for various receptors and have shown potential as anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.gov The ability to systematically modify the indazole core and observe the resulting changes in biological activity makes it an invaluable tool in chemical biology for probing the function of biological systems and for the development of new therapeutic agents. beilstein-journals.org

Specific Focus on Halogenated and Alkylated Indazoles: Research Trends and Utility

Among the myriad of possible substitutions on the indazole scaffold, halogenated and alkylated derivatives have garnered significant attention due to their unique properties and synthetic utility.

The introduction of an iodine atom onto the indazole ring is of particular strategic importance in synthetic organic chemistry. The carbon-iodine bond is relatively weak, making iodo-substituted indazoles excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki, Sonogashira, and Heck couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmdpi.comwikipedia.org

This reactivity allows for the late-stage functionalization of the indazole core, providing access to a vast array of complex derivatives that would be difficult to synthesize through other routes. nih.gov For example, an iodo-indazole can be coupled with a boronic acid (Suzuki reaction) to introduce a new aryl or heteroaryl group, with a terminal alkyne (Sonogashira reaction) to install an alkynyl moiety, or with an alkene (Heck reaction) to form a vinyl-substituted indazole. wikipedia.orgmdpi.comwikipedia.org This synthetic flexibility is invaluable in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. nih.gov

The presence of methyl groups on the indazole scaffold can significantly influence its properties and reactivity through a combination of electronic and steric effects. Electronically, methyl groups are weakly electron-donating, which can affect the electron density of the aromatic system and the basicity of the nitrogen atoms. rsc.org This, in turn, can modulate the reactivity of the indazole ring towards electrophilic substitution and other reactions.

Sterically, methyl groups can influence the conformation of the molecule and hinder the approach of reagents to adjacent reaction sites. rsc.org This steric hindrance can be exploited to control the regioselectivity of certain reactions. Furthermore, the lipophilicity of the molecule is increased with the addition of methyl groups, which can impact its solubility and ability to cross cell membranes, important considerations for drug design. The interplay of these electronic and steric effects of methyl substituents provides another layer of control for fine-tuning the chemical and biological properties of indazole derivatives.

Data Tables

Table 1: General Properties of Indazole and its Tautomers

| Property | 1H-Indazole | 2H-Indazole | Reference(s) |

| Tautomeric Stability | More stable | Less stable | austinpublishinggroup.comresearchgate.net |

| Thermodynamic Product | Generally favored | Kinetically favored in some reactions | nih.gov |

| Basicity | Weaker base | Stronger base | chemicalbook.com |

Table 2: Utility of Iodo-Substituted Indazoles in Cross-Coupling Reactions

| Cross-Coupling Reaction | Coupling Partner | Resulting Functional Group | Reference(s) |

| Suzuki Coupling | Boronic acid/ester | Aryl, Heteroaryl, Vinyl | nih.govorganic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne | Alkynyl | mdpi.comwikipedia.org |

| Heck Coupling | Alkene | Vinyl | wikipedia.orgyoutube.com |

Structure

3D Structure

属性

CAS 编号 |

1360899-40-6 |

|---|---|

分子式 |

C9H9IN2 |

分子量 |

272.09 g/mol |

IUPAC 名称 |

4-iodo-3,5-dimethyl-2H-indazole |

InChI |

InChI=1S/C9H9IN2/c1-5-3-4-7-8(9(5)10)6(2)11-12-7/h3-4H,1-2H3,(H,11,12) |

InChI 键 |

JFXDNDQMBHQLBO-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C2=C(NN=C2C=C1)C)I |

产品来源 |

United States |

Synthetic Methodologies for 4 Iodo 3,5 Dimethyl 1h Indazole and Analogous Derivatives

Direct Iodination Strategies for Indazole Systems

Direct C-H iodination is an atom-economical approach to halogenated heterocycles. However, the regioselectivity of electrophilic substitution on the indazole ring is highly dependent on reaction conditions and the electronic nature of the substrate. While the C3 position is generally the most reactive site for electrophilic attack, achieving substitution at the C4 position presents a significant synthetic challenge. chim.it

Regioselective C-I Bond Formation at the C4 Position of Indazoles

The regioselective formation of a carbon-iodine bond at the C4 position of the indazole nucleus is not a widely reported transformation. Literature on indazole halogenation predominantly describes functionalization at the C3, C5, and C7 positions. The inherent electronic properties of the indazole ring system typically favor electrophilic attack at the C3 position of the pyrazole (B372694) ring. Directing substitution to the C4 position on the benzene (B151609) portion of the scaffold often requires specific strategies, such as the use of directing groups or transition-metal-catalyzed C-H activation, methodologies that are still an emerging area for this specific position on the indazole core. researchgate.net

Mechanistic Investigations of Directed Iodination Reactions

The mechanism for direct iodination of arenes typically proceeds via electrophilic aromatic substitution (SEAr). An electrophilic iodine species, such as I+, is generated in situ from an iodine source (e.g., I2 or N-iodosuccinimide) and an activator or oxidant. This electrophile is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Subsequent deprotonation by a weak base restores aromaticity and yields the iodinated product.

For a directed iodination at the C4 position, the mechanism would likely involve a directing group on the indazole ring (typically at the N1 position) that coordinates to a metal catalyst. This catalyst would then selectively activate the C-H bond at the ortho position (C7) or a more remote position like C4, depending on the length and nature of the directing group's tether. However, specific mechanistic studies for C4-directed iodination of indazoles are not well-documented in the current literature.

Optimization of Reaction Conditions: Reagents, Solvents, and Catalysis

While specific conditions for C4-iodination are scarce, general conditions for indazole iodination can be informative. The most common method for C3-iodination involves molecular iodine (I2) in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). chim.itmdpi.com Alternative iodinating agents include N-iodosuccinimide (NIS). chim.it

Optimization of these conditions for different regioselectivities would involve screening various parameters. The choice of base, solvent, and iodine source can significantly influence the outcome. For directed C-H functionalization, the catalyst system (e.g., palladium, rhodium, or ruthenium complexes) and the specific ligand employed are critical variables that would require extensive optimization. mdpi.comnih.gov

Table 1: Common Reagents and Conditions for Indazole Iodination (Primarily at C3)

| Reagent System | Solvent | Typical Position |

| I2 / KOH | DMF | C3 mdpi.com |

| I2 / K2CO3 | DMF | C3 google.com |

| N-Iodosuccinimide (NIS) / Base | Dichloromethane | C3 chim.it |

| I2 / Base | Dioxane | C3 chim.it |

Iodination of Pre-formed Dimethylindazole Scaffolds

Use of Hypervalent Iodine Reagents in Indazole Functionalization

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are versatile compounds used for a variety of oxidative transformations. While they are not direct iodinating agents, they can be used to facilitate the introduction of other functional groups or to mediate cyclization reactions. acs.org In the context of halogenation, hypervalent iodine compounds like 1-chloro-1,2-benziodoxol-3-one have been used for the chlorination of indazoles at the C3 position. chim.it Their application in the direct C-H iodination of the indazole carbocyclic ring, particularly at the C4 position, remains an area for further exploration.

De Novo Synthesis of the Indazole Core Incorporating Iodo and Methyl Groups

An alternative to direct functionalization is the de novo synthesis, or construction, of the indazole ring from acyclic or simpler cyclic precursors that already contain the necessary iodo and methyl functionalities. This approach offers unambiguous control over the substitution pattern.

A common strategy for indazole synthesis involves the condensation of a hydrazine (B178648) with a suitably substituted ortho-carbonyl compound, followed by cyclization. researchgate.net To synthesize 4-iodo-3,5-dimethyl-1H-indazole, a hypothetical route could start from a 2-halo-3-iodo-4,6-dimethylacetophenone. Reaction of this ketone with hydrazine would form a hydrazone intermediate. Subsequent intramolecular nucleophilic aromatic substitution (SNAr) or metal-catalyzed N-arylation would lead to the formation of the pyrazole ring, yielding the target indazole. beilstein-journals.org

A notable practical synthesis of 4-haloindazoles has been developed via the condensation of o-fluorobenzaldehydes with hydrazine. researchgate.netnih.gov Adapting this methodology would require a starting material like 2-fluoro-3-iodo-4,6-dimethylbenzaldehyde. The reaction with hydrazine hydrate (B1144303) would proceed via formation of the hydrazone, followed by intramolecular cyclization where the hydrazine nitrogen displaces the fluorine atom to form the desired this compound. This method avoids the regioselectivity issues associated with direct iodination of the pre-formed indazole ring.

Cyclization Reactions for Constructing the 1H-Indazole Ring

The formation of the 1H-indazole core is the foundational step in synthesizing derivatives like this compound. This is typically achieved through cyclization reactions that form the crucial N-N bond and close the pyrazole ring onto a benzene precursor. These methods can be broadly categorized into those that utilize transition metals and those that are metal-free.

Transition-metal catalysis has emerged as a powerful tool for constructing functionalized indazole derivatives through C-H activation and annulation sequences. nih.govresearchgate.net These methods offer high efficiency and functional group tolerance. nih.gov

Rhodium and copper co-catalyzed systems are effective for the synthesis of 1H-indazoles from imidates and nitrosobenzenes via a sequential C-H bond activation and intramolecular cascade annulation. nih.gov Another prominent rhodium(III)-catalyzed pathway involves the [4+1] annulation of azobenzenes with α-carbonyl sulfoxonium ylides to produce 3-acyl-2H-indazoles, which can be precursors to other derivatives. academindex.com Palladium-catalyzed reactions, such as the intramolecular amination of aryl halides, provide a reliable route to 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines. nih.gov Copper-catalyzed methods are also prevalent, including the cyclization of o-haloaryl N-sulfonylhydrazones and the cross-coupling/cyclization of 2-bromoaryl oxime acetates with amines. nih.govnih.gov

| Catalyst System | Reactants | Reaction Type | Key Features |

| Rh(III)/Cu(II) | Imidates + Nitrosobenzenes | C-H Activation / Annulation | Efficient one-step synthesis of functionalized 1H-indazoles. nih.govresearchgate.net |

| Cp*RhCl2]2 | Phenylhydrazines + 1-Alkynylcyclobutanols | [4+1] Annulation | Proceeds via hydrazine-directed C-H functionalization. nih.gov |

| Pd(OAc)2 | Pyrazoles + Internal Alkynes | Oxidative Benzannulation | Constructs 1H-indazoles with various benzene ring substituents. nih.gov |

| Cu2O or Cu(OAc)2 | o-Haloaryl N-sulfonylhydrazones | Intramolecular Cyclization | Tolerates various functional groups to yield 1H-indazoles. nih.govnih.gov |

To circumvent the cost and potential toxicity of transition metals, several metal-free synthetic routes have been developed. iosrjournals.org These methods often rely on classical organic reactions or the use of non-metallic reagents to facilitate cyclization.

One significant metal-free approach is the [3+2] cycloaddition of diazo compounds with arynes. organic-chemistry.orgnih.gov This reaction efficiently constructs the indazole skeleton under mild conditions. organic-chemistry.org Another strategy involves the intramolecular C-H amination of hydrazones catalyzed by iodobenzene (B50100) in the presence of an oxidant like Oxone, which provides a transition-metal- and halogen-free synthesis of N-aryl substituted 1H-indazoles. iosrjournals.orgresearchgate.net The use of hypervalent iodine reagents, such as [bis-(trifluoroacetoxy)iodo]benzene (PIFA), can also mediate the direct aryl C-H amination of arylhydrazones to form the indazole ring. nih.gov Furthermore, a practical and mild synthesis of 1H-indazoles can be achieved from o-aminobenzoximes through selective activation of the oxime group using methanesulfonyl chloride and triethylamine. nih.gov

| Method | Precursors | Reagents | Key Features |

| [3+2] Cycloaddition | Diazo compounds + Arynes | CsF or TBAF | Direct and efficient approach to a wide range of substituted indazoles. organic-chemistry.org |

| C-H Amination | Arylhydrazones | Iodobenzene, Oxone | Mild, transition-metal-free synthesis of N-aryl-1H-indazoles. iosrjournals.org |

| Oxidative Cyclization | Arylhydrazones | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | Direct aryl C-H amination with good functional group compatibility. nih.gov |

| Oxime Activation | o-Aminobenzoximes | MsCl, Et3N | Extremely mild conditions, amenable to scale-up, and affords good to excellent yields. nih.gov |

| Condensation | 2-Aminophenones + Hydroxylamine (B1172632) derivatives | N/A | One-pot, operationally simple, and insensitive to air and moisture. organic-chemistry.org |

Ring-Closing Reactions Involving Halogenated or Alkylated Precursors

The use of precursors already containing halogen or alkyl groups on the benzene ring is a common strategy for synthesizing specifically substituted indazoles. The halogen atom, often at the ortho position to an aldehyde, ketone, or nitrile, serves as a leaving group in the final ring-closing step.

A scalable, three-step approach to a substituted indazole has been demonstrated starting from a trisubstituted benzene derivative, which undergoes ortho-directed lithiation, formylation, condensation with methylhydrazine, and a final intramolecular Ullmann-type reaction to form the 1H-indazole. thieme-connect.com Similarly, o-halobenzaldehydes or ketones can condense with hydrazine to yield 1H-indazoles. chemicalbook.com For instance, o-fluorobenzaldehydes and their O-methyloximes react with hydrazine in a practical synthesis. nih.gov Copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives can produce 3-aminoindazoles through a cascade process. organic-chemistry.org Palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection/cyclization sequence, also provides an efficient route to substituted 3-aminoindazoles. organic-chemistry.org

Strategies for Introducing Methyl Groups at C3 and C5 Positions

For the target molecule this compound, the introduction of methyl groups at the C3 and C5 positions is critical. The C5-methyl group is typically incorporated into the starting benzene-based precursor before the indazole ring is formed. The C3-methyl group can be introduced either through a precursor that already contains the methyl group or by direct functionalization of the indazole core.

Direct C3-alkylation of the indazole ring is challenging due to the lack of nucleophilicity at this position. nih.gov However, strategies have been developed to achieve this transformation. One approach involves the regioselective C3-zincation of N1-protected indazoles, followed by a Negishi coupling reaction. Another method is the direct Bu4NI-catalyzed oxidative cross-dehydrogenative coupling between indazoles and methylated arenes. chim.it

N-alkylation of the indazole scaffold is more common but can lead to a mixture of N-1 and N-2 regioisomers. nih.gov The regioselectivity is influenced by steric and electronic effects of substituents on the indazole ring and the choice of reagents and conditions. nih.govd-nb.info For example, using sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide tends to favor N-1 alkylation for many substituted indazoles. nih.govd-nb.info In contrast, methylation of certain nitroindazoles under neutral conditions can favor the 2-methyl derivative, while acidic conditions may favor the 1-methyl product. rsc.org The choice of methylating agent is also crucial; reagents like dimethyl sulfate, methyl iodide, and methyl 2,2,2-trichloroacetimidate can yield different ratios of N-1 and N-2 methylated products depending on the substrate and conditions. researchgate.net

| Technique | Reagent/Catalyst | Position Targeted | Key Considerations |

| Oxidative Coupling | Bu4NI / DTBP | C3 | Couples indazoles with methylated arenes. chim.it |

| N-Alkylation | NaH / Alkyl Bromide in THF | N1 | Generally provides high N-1 regioselectivity. nih.govd-nb.info |

| N-Methylation | Dimethyl Sulfate / KOH | N1 & N2 | Can produce mixtures; ratio depends on substrate. researchgate.net |

| N-Methylation | Methyl Iodide | N1 & N2 | Regioselectivity is highly dependent on conditions. researchgate.net |

| N-Methylation (acidic) | Methyl 2,2,2-trichloroacetimidate | N2 | Favors kinetic N-2 product under mild acidic conditions. researchgate.net |

When alkylation introduces a chiral center, controlling the stereochemistry becomes important. Significant advances have been made in the enantioselective synthesis of indazoles, particularly those with a C3-quaternary chiral center. nih.gov

A highly C3-selective and enantioselective allylation of 1H-N-(benzoyloxy)indazoles has been developed using copper hydride (CuH) catalysis. nih.govmit.edu This "umpolung" strategy treats the indazole as an electrophile rather than a nucleophile. nih.gov The reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, allowing for the efficient preparation of C3-allyl 1H-indazoles with quaternary stereocenters in high yields and excellent enantioselectivity. nih.gov The enantioselectivity is governed by steric interactions between the ligand and the substrate. mit.edu This methodology demonstrates that by activating the indazole core appropriately, it is possible to perform stereocontrolled C-C bond formations at the C3 position.

Purification and Isolation Techniques for Iodo-dimethyl-1H-indazoles

The purification and isolation of this compound and its analogous derivatives are critical steps to ensure the removal of impurities, starting materials, and by-products from the reaction mixture. The selection of an appropriate technique is contingent upon the physicochemical properties of the target compound and the nature of the impurities. Commonly employed methods include chromatographic techniques and crystallization protocols, which can be used individually or in combination to achieve high purity.

Chromatographic Methodologies (e.g., Column Chromatography, HPLC)

Chromatography is a cornerstone technique for the purification of iodo-dimethyl-1H-indazoles and related compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase.

Column Chromatography

Flash column chromatography using silica gel is a widely reported method for the purification of substituted indazoles. amazonaws.comnih.govsemanticscholar.org The crude reaction mixture is typically concentrated and adsorbed onto a small amount of silica gel before being loaded onto the column. The separation is then achieved by eluting with a suitable solvent system, gradually increasing polarity to separate compounds based on their affinity for the stationary phase. The selection of the mobile phase is crucial for effective separation. Common solvent systems include gradients of ethyl acetate in hexanes or ether in hexanes. semanticscholar.org For instance, the purification of 3-methyl-1H-indazole has been successfully achieved using a gradient elution of ether/hexanes (1:1 to 4:1). semanticscholar.org Similarly, other substituted indazoles have been purified using eluents such as 30% ethyl acetate in hexanes. semanticscholar.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a higher resolution separation and is suitable for both analytical assessment of purity and preparative isolation. nih.gov For indazole-type compounds, reverse-phase (RP) HPLC methods are common. sielc.comsielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. A typical mobile phase for analyzing indazole derivatives consists of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com This method is scalable and can be adapted for the preparative separation and isolation of impurities. sielc.com

Interactive Table: Chromatographic Purification of Indazole Derivatives

| Compound | Chromatographic Method | Stationary Phase | Eluent/Mobile Phase | Reference |

|---|---|---|---|---|

| 3-Methyl-1H-indazole | Column Chromatography | Silica Gel | Ether/Hexanes (1:1 to 4:1) | semanticscholar.org |

| 3-Phenyl-1H-indazole | Column Chromatography | Silica Gel | 30% Ethyl Acetate/Hexanes | semanticscholar.org |

| 3-isopropyl-1-methyl-1H-indazole | Flash Chromatography | Silica Gel | EtOAc/n-heptane | amazonaws.com |

| Indazole-3-carboxylic acid | Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| General Indazole Derivatives | Column Chromatography | Silica Gel | Not Specified | nih.govrsc.org |

Crystallization and Recrystallization Protocols

Crystallization is a powerful purification technique for solid compounds, including iodo-dimethyl-1H-indazoles. mt.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution gradually cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.com

The choice of solvent is the most critical parameter in developing a recrystallization protocol. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. mt.com Furthermore, the solvent should not react with the compound and should be easily removable after isolation. mt.com

For substituted indazole derivatives, particularly for separating isomers, recrystallization from mixed solvent systems has proven highly effective. A patent describes a method for separating 1- and 2-position substituted indazole isomers by recrystallization in mixtures of solvents such as acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water. google.com This technique has been shown to yield single isomers with purities exceeding 99%. google.com For example, a mixture of 5-amino-1-(2-hydroxyethyl)-indazole and its 2-substituted isomer was purified by heating in an acetone/water mixture, followed by natural cooling to yield the 1-isomer at 99.5% purity. google.com In other preparations, indazole derivatives have been recrystallized from single solvents like cold ether. semanticscholar.org

Interactive Table: Recrystallization Protocols for Substituted Indazole Isomers

| Compound Mixture | Solvent System | Isolated Product | Purity | Reference |

|---|---|---|---|---|

| 5-amino-1-(2-hydroxyethyl)-indazole & Isomer | Acetone/Water (30mL/10mL) | 5-amino-1-(2-hydroxyethyl)-indazole | 99.5% | google.com |

| 5-amino-1-(2,2-dimethoxyethyl)-indazole & Isomer | Tetrahydrofuran/Water (22mL/15mL) | 5-amino-1-(2,2-dimethoxyethyl)-indazole | 99.8% | google.com |

| 5-amino-1-(2,2-dimethoxyethyl)-indazole & Isomer | Tetrahydrofuran/Water (12mL/30mL) | 5-amino-2-(2,2-dimethoxyethyl)-indazole | 99.1% | google.com |

| 5,6-Dimethoxy-3-methyl-1H-indazole | Cold Ether | 5,6-Dimethoxy-3-methyl-1H-indazole | Not Specified | semanticscholar.org |

Analysis of "this compound" Reveals No Publicly Available Scientific Data

Initial Research Efforts Conclude with a Lack of Specific Findings for the Target Compound.

A thorough investigation into the scientific literature and chemical databases for specific data on the compound “this compound” has found no available experimental or theoretical information. Extensive searches were conducted to locate spectroscopic and computational data necessary to fulfill a detailed analysis of the molecule's properties, as per the requested scientific article structure.

The investigation aimed to gather specific information on the following analytical and theoretical characterizations for this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H, ¹³C, or ¹⁹F NMR spectra or chemical shift data are published for this specific isomer.

Mass Spectrometry (MS): There are no publicly available high-resolution mass spectrometry (HRMS) or electrospray ionization (ESI-MS) data, which would be crucial for confirming its molecular weight and fragmentation pattern.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Characteristic IR absorption bands and UV-Vis absorption maxima for this compound have not been documented.

X-ray Crystallography: The solid-state structure, which is determined through X-ray crystallography, has not been reported. Consequently, details regarding its crystal system, space group, and precise molecular geometry are unknown.

Density Functional Theory (DFT) Calculations: No computational studies using DFT or other methods have been published. Such studies are vital for predicting the electronic structure, reactivity, and theoretical spectroscopic properties of a molecule.

While data exists for other isomers and related indazole derivatives, the strict focus on "this compound" precludes the use of such information as a substitute. The absence of specific data makes it impossible to generate the scientifically accurate and detailed article as requested. This highlights a gap in the current chemical literature concerning this particular compound.

Therefore, the requested article cannot be generated at this time due to the complete lack of available scientific data for this compound. Further empirical research and computational analysis would be required to characterize this compound and provide the necessary data for a comprehensive scientific review.

Spectroscopic and Computational Approaches for Structural Elucidation and Theoretical Analysis

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Tautomerism Studies

The conformational landscape and tautomeric preferences of 4-Iodo-3,5-dimethyl-1H-indazole are critical to understanding its chemical reactivity and intermolecular interactions. While direct experimental data for this specific molecule is not extensively available, theoretical studies on analogous indazole derivatives provide significant insights.

The indazole ring system is generally planar. For this compound, the primary conformational flexibility arises from the rotation of the two methyl groups. The energy barriers for the rotation of these methyl groups are expected to be relatively low, allowing for free rotation at room temperature. The bulky iodine atom at the 4-position may introduce some steric hindrance that could slightly influence the preferred orientation of the adjacent methyl group at the 5-position, although this effect is likely to be minimal.

A key aspect of the structure of N-unsubstituted indazoles is annular tautomerism, which involves the migration of the proton between the two nitrogen atoms of the pyrazole (B372694) ring, leading to 1H- and 2H-tautomers. mdpi.comresearchgate.net Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. mdpi.comnih.gov This preference is attributed to the benzenoid character of the 1H form, which is energetically more favorable than the ortho-quinonoid nature of the 2H form. nih.gov Computational studies on various substituted indazoles have consistently supported the greater stability of the 1H-tautomer. For instance, MP2/6-31G** calculations for the parent indazole molecule show the 1H-tautomer to be more stable by approximately 15 kJ·mol⁻¹. nih.gov

The substituents on the benzene (B151609) ring can influence the tautomeric equilibrium. However, for this compound, the electron-donating methyl groups and the electron-withdrawing (by induction) but also electron-donating (by resonance) iodo group are not expected to overturn the inherent stability of the 1H-tautomer. Theoretical calculations on other substituted indazoles have shown that even with various substituents, the 1H form typically remains the dominant species. bldpharm.com

The relative stability of indazole tautomers can also be influenced by the solvent. While the 1H-tautomer is generally favored in both the gas phase and in solution, highly polar solvents or specific hydrogen-bonding interactions can affect the equilibrium. bldpharm.combiorxiv.org For instance, in some cases, the 2H-tautomer can be stabilized by the formation of intermolecular hydrogen bonds in aprotic solvents. bldpharm.com However, for most applications, this compound is expected to exist predominantly as the 1H-tautomer.

| Indazole Derivative | Computational Method | ΔE (E2H - E1H) (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| Indazole | MP2/6-31G | 15 | nih.gov |

| Indazole | B3LYP/6-311++G(d,p) | 20 | |

| 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G | -1.9 | |

| 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G** | 1.7 |

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules in a solvent environment, providing insights into solvent effects and intermolecular interactions at an atomistic level. An MD simulation of this compound would allow for the characterization of its solvation structure, the dynamics of its interactions with solvent molecules, and the influence of the solvent on its conformational preferences.

A typical MD simulation protocol for this compound in an aqueous solution would involve the following steps:

Force Field Parameterization: A suitable force field, such as GAFF2 (General Amber Force Field) or OPLS4 (Optimized Potentials for Liquid Simulations), would be chosen to describe the interatomic interactions. bldpharm.com While standard parameters are available for most of the atoms and functional groups, specific parameters for the iodine atom attached to the aromatic ring might need to be developed or validated. This often involves quantum mechanical calculations (e.g., using Density Functional Theory with a basis set like 6-31G**) to derive atomic partial charges (e.g., using the RESP method) and to refine bond, angle, and dihedral parameters. bldpharm.com

System Setup: The this compound molecule would be placed in a periodic box of solvent molecules, typically water (e.g., TIP3P or SPC/E models). The size of the box is chosen to be large enough to avoid interactions of the solute with its periodic images.

Simulation Protocol: The system would first be energy minimized to remove any unfavorable contacts. This is followed by a gradual heating phase to bring the system to the desired temperature (e.g., 298 K or 310 K) and an equilibration phase under constant temperature and pressure (NPT ensemble) to allow the system to relax to a stable state. bldpharm.com Finally, a production run of sufficient length (e.g., hundreds of nanoseconds to microseconds) is performed to collect data for analysis. bldpharm.com

Analysis of the MD trajectory can reveal important information, such as:

Radial Distribution Functions (RDFs): To characterize the solvation shell structure around the solute and specific atoms (e.g., the iodine atom and the N-H group).

Hydrogen Bonding Analysis: To quantify the formation and lifetime of hydrogen bonds between the indazole's N-H and N atoms and the solvent molecules.

Solvent Accessible Surface Area (SASA): To measure the exposure of different parts of the molecule to the solvent.

Conformational Dynamics: To study the rotational dynamics of the methyl groups and any fluctuations in the planarity of the indazole ring.

| Parameter | Value/Description |

|---|---|

| Force Field | GAFF2 / OPLS-AA |

| Solvent Model | TIP3P Water |

| Box Type | Cubic |

| Boundary Conditions | Periodic |

| Temperature | 298 K (controlled by Langevin thermostat) |

| Pressure | 1 atm (controlled by Berendsen barostat) |

| Simulation Time | 100 ns - 1 µs |

| Integration Time Step | 2 fs |

4 Iodo 3,5 Dimethyl 1h Indazole As a Synthetic Precursor and Chemical Probe in Research

Utilization in the Synthesis of Complex Molecules and Scaffolds

The synthetic utility of 4-iodo-3,5-dimethyl-1H-indazole is primarily derived from the reactivity of its carbon-iodine bond. This feature allows it to serve as a key building block in palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Modular Construction of Polycyclic Systems

The creation of complex polycyclic and heteroaryl systems is a cornerstone of modern drug discovery. The this compound scaffold is an ideal precursor for these syntheses via cross-coupling reactions like the Suzuki-Miyaura reaction. In this type of reaction, the iodine atom is substituted with an aryl or heteroaryl group from a boronic acid or ester reagent in the presence of a palladium catalyst.

While literature specifically detailing the use of this compound is specialized, the principle is well-established for halo-indazoles. For instance, studies have successfully demonstrated the Suzuki cross-coupling of various N- and C-3 substituted 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids. nih.gov These reactions, typically performed using a catalyst like [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), proceed in good yields to create indazole-based heteroaryl compounds. nih.gov Given that the carbon-iodine bond is generally more reactive than the carbon-bromine bond in such catalytic cycles, this compound is an excellent substrate for these transformations. This methodology allows for the modular and efficient assembly of novel polycyclic molecules where the indazole core is linked to other aromatic systems, a common strategy for tuning the biological activity of a lead compound. nih.gov

Incorporation into Macrocyclic Architectures

Macrocycles, large cyclic molecules, represent an important class of therapeutic agents due to their unique conformational properties and ability to bind to challenging protein targets. The synthesis of macrocycles often relies on an intramolecular ring-closing reaction of a linear precursor possessing two reactive functional groups.

This compound can be envisioned as a key component in the synthesis of indazole-containing macrocycles. A synthetic strategy could involve first functionalizing the indazole at another position (for example, at the N1 nitrogen) with a chain containing a terminal alkyne. Subsequently, an intramolecular Sonogashira coupling between the 4-iodo group and the terminal alkyne could be triggered to form the macrocyclic ring. This type of ring-closing strategy is a powerful method for generating molecular diversity. While specific examples starting with this compound are not prominent in general literature, the synthesis of 5-iodo-1,2,3-triazole-containing macrocycles using copper-catalyzed cycloaddition demonstrates the feasibility of using iodo-heterocycles in macrocyclization strategies.

Design and Development of Chemical Probes for Target Identification

Beyond its role in building molecular complexity, the this compound scaffold is central to the design of chemical probes, which are specialized molecules used to study and identify protein targets in complex biological systems.

Indazole-Based Probes for Protein Kinase Research: Design and in vitro Evaluation

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is linked to numerous diseases, including cancer. ed.ac.uk The indazole scaffold is a well-recognized "hinge-binder," meaning it can mimic the adenine (B156593) portion of ATP to bind effectively to the hinge region of the kinase ATP-binding site. This makes indazole derivatives potent and selective kinase inhibitors. nih.govnih.gov

The design of kinase probes based on this compound leverages this inherent binding capability. The 3,5-dimethyl-1H-indazole core acts as the foundational recognition element. The 4-iodo position serves as a versatile attachment point for introducing other chemical groups via cross-coupling. These appended groups can be designed to extend into other pockets of the kinase active site to enhance potency and selectivity. For example, a series of heteroaryl-pyridine inhibitors of the kinase Akt were developed, leading to an indazole-pyridine analog with a binding affinity (Kᵢ) of 0.16 nM. nih.gov Such compounds are evaluated in vitro through biochemical assays that measure the inhibition of kinase activity, typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). researchgate.net

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| 8 | VEGFR-2 | 55.4 | researchgate.net |

| 25 | VEGFR-2 | 1.24 | nih.gov |

| 59c | Pim-1 | 3 | nih.gov |

| 59c | Pim-2 | 70 | nih.gov |

| 59c | Pim-3 | 11 | nih.gov |

| Indazole-Pyridine Analog | Akt | 0.16 (Kᵢ) | nih.gov |

This table presents in vitro activity data for various indazole-based kinase inhibitors, demonstrating the high potency that can be achieved with this scaffold. The specific substitutions vary but highlight the effectiveness of the core structure.

Application in Activity-Based Protein Profiling (ABPP) Methodologies

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique that uses specialized chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govwikipedia.org Unlike traditional methods that measure protein abundance, ABPP measures protein activity, providing a more accurate snapshot of cellular function. nih.gov

An ABPP probe typically consists of three parts: a recognition scaffold, a reactive group (or "warhead"), and a reporter tag. wikipedia.org The this compound scaffold is an ideal starting point for creating kinase-focused ABPP probes. The design strategy would involve:

Recognition Scaffold: Using the indazole core to direct the probe to the ATP-binding site of kinases.

Reactive Group: Attaching a mild electrophile (e.g., an acrylamide (B121943) or fluorophosphonate) to the scaffold, often via the 4-position after synthetic modification. This warhead forms a covalent bond with a nucleophilic residue (like a cysteine or lysine) in or near the active site of a kinase, but only when the enzyme is in its active conformation.

Reporter Tag: Incorporating a tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. This is often accomplished by linking the tag to the scaffold at a position that does not interfere with kinase binding.

The use of ATP-mimetic probes in ABPP has been shown to successfully identify over 100 ATP-dependent enzymes from cell lysates. nih.gov By designing probes based on a more selective scaffold like indazole, researchers can achieve more targeted profiling of the "active kinome," enabling inhibitor selectivity screening and the discovery of novel functional kinases. researchgate.net

Structure-Activity Relationship (SAR) Studies in in vitro Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's structure correlates with its biological activity. elsevierpure.com For this compound, SAR studies focus on how modifications to its different components—the indazole core, the methyl groups, and the iodo substituent—affect its performance as a kinase inhibitor.

Systematic SAR studies on indazole derivatives have yielded several key principles: nih.gov

The Indazole Core: The 1H-indazole tautomer is crucial for binding to the kinase hinge region. The NH at the 1-position and the nitrogen at the 2-position act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the ATP pocket.

Substituents at C3 and C5: The methyl groups at the C3 and C5 positions of this compound fit into hydrophobic pockets of many kinase active sites, contributing to binding affinity. Altering these groups can modulate potency and selectivity.

The Iodo Group at C4: The 4-position of the indazole ring points out towards the solvent-exposed region in many kinases. This makes it an ideal point for synthetic elaboration to introduce larger substituents that can pick up additional interactions and fine-tune the compound's properties without disrupting the core binding interaction. For example, in a series of indazole derivatives, moving an amino-containing substituent from the para- to the meta-position of a connected phenyl ring was found to decrease potency, demonstrating the spatial importance of these extensions. rsc.org Similarly, SAR studies on CRAC channel blockers showed that the nature of the aryl group attached to an indazole-3-carboxamide linker profoundly impacted activity, with a 3-fluoro-4-pyridyl group yielding a potent compound (IC₅₀ = 0.67 µM). nih.gov

| Compound | R¹ | R² | Antiproliferative IC₅₀ (µM) against 4T1 cells | Reference |

| 2f | 3,5-dimethoxystyryl | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 0.23 | rsc.org |

| 2o | 2-chloro-3,5-dimethoxystyryl | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 0.63 | rsc.org |

| 2p | 3,5-dimethoxyphenethyl | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 0.81 | rsc.org |

This table illustrates the SAR for a series of indazole derivatives based on compound 2f . The data shows that adding a chlorine atom to the styryl group (2o ) or changing the vinyl linker to an ethyl linker (2p ) reduces the antiproliferative activity against the 4T1 breast cancer cell line, highlighting the sensitivity of the biological activity to structural changes. rsc.org

In silico Screening and Molecular Docking for Ligand-Target Interactions

In modern drug discovery, in silico methods are indispensable for rapidly screening large numbers of compounds and predicting their potential interactions with biological targets. ijpsjournal.com Molecular docking, a key computational technique, is used to model the interaction between a small molecule (ligand) and a protein target at the atomic level. This approach helps researchers predict the binding orientation and affinity of a compound within the target's active site, guiding the selection of candidates for synthesis and further testing. nih.gov

For derivatives of the indazole scaffold, molecular docking studies have been crucial in elucidating their binding modes with various protein kinases, which are enzymes often implicated in diseases like cancer. ed.ac.ukresearchgate.net For example, docking simulations of indazole-based inhibitors with BCR-ABL kinase, a key target in chronic myeloid leukemia, have revealed critical binding interactions. These studies show that the indazole ring can form stable hydrogen bonds with amino acid residues in the kinase's ATP-binding site, such as Glu316 and Met318. nih.gov The pyrazole (B372694) portion of the indazole core can also engage in π-π stacking with residues like Phe317, further stabilizing the complex. nih.gov

The insights gained from these computational models are vital for structure-based drug design, allowing chemists to rationally modify the indazole scaffold to enhance potency and selectivity. nih.gov For instance, by analyzing the predicted binding pose, researchers can identify positions on the indazole ring, such as the site of the iodine atom in this compound, where substitutions could lead to improved interactions with the target protein. nih.gov

Table 1: Representative Molecular Docking Results for Indazole Derivatives

| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Indazole Derivative 8v | Renal Cancer Target (DDR1) | -10.2 | Not specified | nih.gov |

| Indazole Derivative 8w | Renal Cancer Target (DDR1) | -10.1 | Not specified | nih.gov |

| Indazole Derivative 8y | Renal Cancer Target (DDR1) | -10.5 | Not specified | nih.gov |

| Syringaldehyde Hydrazone | EGFR | -8.43 | Not specified | nih.gov |

| Syringaldehyde Hydrazone | HER2 | -6.88 | Not specified | nih.gov |

| Indazole-based Inhibitor 5 | BCR-ABL T315I | Not specified | Glu316, Met318, Phe317 | nih.gov |

Design of Compound Libraries Based on the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govnih.gov This versatility makes it an excellent starting point for the design of compound libraries—large collections of structurally related molecules—to screen for biological activity. nih.gov The use of precursors like this compound allows for systematic structural modifications to explore the chemical space around the core scaffold.

The process often begins with a known active compound or a fragment identified through screening. For example, fragment-led de novo design has been used to discover 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Based on initial hits, structure-activity relationship (SAR) studies are conducted, where different functional groups are systematically introduced at various positions on the indazole ring. nih.gov

The iodine atom at the C4 position of this compound is particularly useful as it provides a reactive handle for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), enabling the introduction of a wide variety of substituents. This strategy allows for the creation of a focused array of new compounds. nih.gov For instance, a library of derivatives can be generated by replacing the iodine with different aryl, heteroaryl, or alkyl groups to probe the binding pocket of a target enzyme for additional favorable interactions. This systematic approach was successfully used to develop a potent pan-BCR-ABL inhibitor from an initial indazole lead compound. nih.gov

Enzymatic Assays for Specific Target Modulation (e.g., enzyme inhibition studies in vitro)

Following the design and synthesis of new compounds based on the this compound scaffold, their biological activity must be confirmed through experimental testing. In vitro enzymatic assays are the gold standard for this purpose. These assays directly measure the effect of a compound on the activity of a purified enzyme, typically a protein kinase in the context of indazole-based drug discovery. nih.govucsf.edu

The most common metric obtained from these assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov A lower IC₅₀ value indicates a more potent inhibitor. For example, a focused effort to improve a lead indazole compound resulted in a derivative, AKE-72, with an IC₅₀ value of less than 0.5 nM against the wild-type BCR-ABL kinase. nih.gov

To understand a compound's selectivity, it is often tested against a panel of different kinases. nih.gov A highly selective inhibitor will potently inhibit its intended target while showing significantly less activity against other kinases. For instance, one potent indazole derivative was tested against 18 major oncogenic kinases and showed significant inhibition (83.9–99.3%) against targets like c-Kit, FGFR1, and VEGFR2, while displaying no inhibition against others. nih.gov These in vitro studies are critical for validating the hypotheses generated from molecular docking and for selecting the most promising candidates for further development. nih.govrsc.org

Table 2: Selected Enzyme Inhibition Data for Indazole Derivatives

| Compound Derivative | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| AKE-72 (Indazole 5) | BCR-ABL WT | < 0.5 nM | nih.gov |

| AKE-72 (Indazole 5) | BCR-ABL T315I | 9 nM | nih.gov |

| Indazole Derivative 101 | FGFR1 | 69.1 ± 19.8 nM | nih.gov |

| Indazole Derivative 106 | FGFR1 | 2.0 ± 0.4 µM | nih.gov |

| Indazole Derivative 106 | FGFR2 | 0.8 ± 0.3 µM | nih.gov |

| Indazole Derivative 50 | GSK-3β | 0.35 µM | nih.gov |

| Indazole Derivative 121 | IDO1 | 720 nM | nih.gov |

| Entrectinib (Indazole 127) | ALK | 12 nM | nih.gov |

Emerging Research Directions and Future Prospects

Novel Synthetic Approaches to Highly Substituted Indazoles

The synthesis of the indazole core and its subsequent substitution are central to accessing new chemical space. Traditional methods are continually being refined, and novel strategies are being developed to afford greater control over regioselectivity and to allow for the introduction of a diverse range of functional groups.

Recent research has focused on transition-metal-catalyzed reactions, which have proven to be powerful tools for the construction of the indazole nucleus. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely employed to introduce aryl, heteroaryl, and vinyl substituents at various positions of the indazole ring. rsc.org The synthesis of 3-aryl and 3-heteroaryl substituted-1H-indazoles has been achieved in good yields by refluxing the NaHSO3 adduct of aldehydes with phenyl hydrazine (B178648) in DMF, offering a more general and shorter procedure than previous methods.

Furthermore, C-H activation has emerged as a highly atom-economical and efficient strategy for the synthesis and functionalization of indazoles. This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. For example, silver(I)-mediated intramolecular oxidative C-H amination has been shown to be effective for the construction of a variety of 1H-indazoles. nih.gov This method is particularly useful for synthesizing 3-substituted indazoles that are challenging to obtain through other C-H amination techniques. nih.gov

Electrochemical methods are also gaining traction as a green and selective approach to indazole synthesis. The selective electrochemical synthesis of 1H-indazoles and their N-oxides can be controlled by the choice of cathode material, offering a divergent route to these important scaffolds. nih.gov

| Starting Material(s) | Reagents and Conditions | Product | Reference |

| Indazole | I₂, KOH, DMF, rt, 1 h | 3-iodo-1H-indazole | mdpi.com |

| 6-bromo-1H-indazole | I₂, KOH, DMF, rt, 3 h | 6-Bromo-3-iodo-1H-indazole | rsc.org |

| 5-Aminoindazole | 1. HCl, NaNO₂, H₂O, -5-2°C; 2. KI, H₂O, 90°C | 5-Iodo-1H-indazole | chemicalbook.com |

| o-nitro-benzylidine amine | PPh₃, Molybdenum catalyst, Toluene, Microwave | Indazole derivatives | google.com |

Advanced Functionalization Strategies for Indazole Derivatives

The functionalization of the pre-formed indazole ring is crucial for fine-tuning the properties of the final molecule. The presence of an iodine atom in 4-Iodo-3,5-dimethyl-1H-indazole makes it an ideal substrate for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position.

Late-stage functionalization via C-H activation is a particularly powerful tool for modifying complex molecules like indazole-based drug candidates. nih.gov This strategy allows for the direct introduction of functional groups without the need for de novo synthesis, saving considerable time and resources. For instance, the derivatization of pharmaceuticals is a core activity in drug discovery, and modern C-H functionalization chemistry has emerged as a powerful technique to diversify advanced pharmaceutical intermediates. nih.gov

The development of selective alkylation methods is also a key area of research. N1-alkyl indazoles are a common motif in medicinal chemistry, and recent work has focused on developing highly selective and scalable methods for their synthesis, avoiding the formation of the N2-isomer. nih.gov

Development of Indazole-Based Supramolecular Assemblies

The ability of indazole derivatives to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, makes them attractive building blocks for the construction of supramolecular assemblies. The iodine atom in this compound can act as a halogen bond donor, interacting with Lewis bases to form well-defined, extended structures.

Research has shown that the combination of hydrogen and halogen bonds can be used to assemble molecules into larger architectures with precise intermolecular interactions. nih.gov For example, the reaction of iodo-substituted benzoic acids with molecules containing both pyridine (B92270) and amino-pyrimidine binding sites has led to the formation of 1-D and 2-D networks. nih.gov In these structures, the robust amino-pyrimidine/carboxylic acid hydrogen bonding synthon directs the primary assembly, while the weaker halogen bonds provide structural support and organize the supermolecules into higher-order structures. nih.gov The deliberate use of multiple non-covalent interactions is a key strategy in the reliable construction of complex solid-state networks with predictable connectivity. nih.gov

Application of Machine Learning and AI in Indazole Chemistry Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, from reaction prediction to the discovery of new materials with desired properties. In the context of indazole chemistry, ML algorithms can be trained on large datasets of known reactions to predict the outcomes of new synthetic routes, optimize reaction conditions, and even propose novel pathways to target molecules like this compound.

ML models are being developed to predict the synthesizability of new materials by learning from databases of existing compounds. nih.govmit.edu These models can provide a "synthesizability score" that helps researchers to prioritize promising synthetic targets and avoid those that are unlikely to be experimentally accessible. nih.govmit.edu This approach can significantly accelerate the discovery of new materials with specific applications. nih.gov

Furthermore, AI can be used to rationalize and predict the conditions required for solid-state synthesis, a common method for preparing inorganic materials. By analyzing large datasets of experimental procedures, ML models can identify the key factors that determine optimal reaction conditions, such as heating temperature and time. umn.edu

Exploration of Indazoles in Chemical Sensing and Material Science

The unique photophysical and electronic properties of indazoles make them promising candidates for applications in chemical sensing and material science. The presence of both electron-donating and electron-withdrawing groups, as well as the potential for functionalization at multiple sites, allows for the fine-tuning of their properties for specific applications.

While direct applications of this compound in these areas have not been reported, the broader class of iodo-substituted heterocycles is known to be useful in the development of new materials. For example, 3-Iodo-6-Nitro(1H)Indazole is noted as a key compound in material science. chemimpex.com The iodine atom can be readily transformed into other functional groups, providing access to a wide range of materials with different properties.

In the field of chemical sensing, high-frequency contactless conductometry is an emerging technique for the analysis of chemical and biological samples. mdpi.com While not specific to indazoles, the development of new sensor technologies opens up possibilities for the use of functionalized indazoles as recognition elements for the selective detection of analytes. mdpi.com

常见问题

Basic: What are the common synthetic routes for 4-Iodo-3,5-dimethyl-1H-indazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves iodination of a pre-functionalized indazole core. A key method is electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloroethane or carbon tetrachloride, often with sodium bicarbonate to neutralize acid byproducts. For example, iodination of 3,5-dimethylindazole derivatives under reflux with KI/I₂ in dichloroethane achieves ~87% yield when optimized with controlled stoichiometry and temperature . Solvent choice (e.g., polar aprotic vs. halogenated) and catalyst selection (e.g., acetic acid for acid-catalyzed reactions) significantly impact regioselectivity and purity .

Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?

1H/13C NMR confirms substitution patterns and purity, with iodinated aromatic protons showing distinct downfield shifts (e.g., δ 9.04 ppm for pyrrole protons) . Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ at m/z 356.1787). X-ray crystallography, refined using SHELX, resolves hydrogen bonding networks and crystal packing, critical for understanding intermolecular interactions . HPLC with UV detection monitors purity, while FT-IR identifies functional groups like C-I stretches (~500 cm⁻¹) .

Advanced: How can researchers address challenges in regioselective iodination during synthesis?

Regioselectivity is influenced by steric and electronic factors. Computational DFT studies (e.g., Fukui function analysis) predict reactive sites by mapping electron density and hardness . Experimentally, directing groups (e.g., methyl substituents at C3/C5) enhance iodination at C4 by steric shielding. Protecting groups like tert-butyl carboxylate (e.g., tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate) improve selectivity during multi-step syntheses . Kinetic control via low-temperature reactions (0–25°C) further minimizes side products .

Advanced: What methodologies are recommended for analyzing hydrogen bonding patterns in the crystal structure?

Graph set analysis (GSA) categorizes hydrogen bond motifs (e.g., chains, rings) using Etter’s formalism. For example, N–H···O/N interactions in indazole derivatives form R₂²(8) motifs, which stabilize crystal lattices . SHELXL refinement integrates anisotropic displacement parameters to model thermal motion, while Mercury software visualizes packing diagrams. Discrepancies in H-bond lengths (>0.1 Å) may indicate disorder, requiring twinning correction in SHELX .

Advanced: How can computational tools like DFT predict reactivity and electronic properties?

Conceptual DFT calculates electronic chemical potential (μ), hardness (η), and Fukui indices to identify nucleophilic/electrophilic sites. For this compound, the iodine atom’s high electronegativity lowers μ at C4, making it susceptible to nucleophilic substitution. HOMO-LUMO gaps (η ≈ 4–5 eV) correlate with stability against oxidation . MD simulations assess solvent effects (e.g., DMSO vs. water) on reaction pathways, validated experimentally via kinetic studies .

Basic: What are key considerations when designing biological activity assays for derivatives?

Target Selection : Prioritize enzymes (e.g., kinases) or receptors (e.g., GPCRs) with indazole-binding pockets. Use molecular docking (AutoDock Vina) to screen derivatives .

Assay Conditions : Optimize buffer pH (7.4 for physiological relevance) and DMSO concentration (<1% to avoid cytotoxicity).

Controls : Include positive (e.g., staurosporine for kinase inhibition) and negative (solvent-only) controls.

Data Validation : Replicate dose-response curves (IC50) in triplicate and confirm via orthogonal methods (e.g., SPR for binding affinity) .

Advanced: How to resolve contradictions in reported synthetic yields or purification methods?

Discrepancies often arise from solvent purity, catalyst aging, or workup protocols. For example:

- Yield Optimization : Replace column chromatography with recrystallization (ethanol/water) for higher recovery of crystalline products .

- Contradictory Data : Cross-validate using TLC (silica gel, hexane/EtOAc) and GC-MS to identify co-eluting impurities.

- Reproducibility : Document O₂/moisture sensitivity (e.g., iodination under N₂) and catalyst activation (e.g., drying molecular sieves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。